2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom attached to the thiophene ring and a butanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the butanoic acid group. One common method is the bromination of 3-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by carboxylation with carbon dioxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or lithium diisopropylamide (LDA) in the presence of a suitable solvent like tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiophene ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Lacks the butanoic acid group but shares the brominated thiophene core.
2-(3-Bromothiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
3-Methylthiophene: Lacks the bromine atom and the butanoic acid group.
Uniqueness
2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is unique due to the combination of the brominated thiophene ring and the butanoic acid group. This structural arrangement can impart distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C9H11BrO2S |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
RITZZTFHAAWFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CS1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.